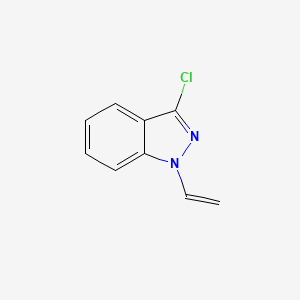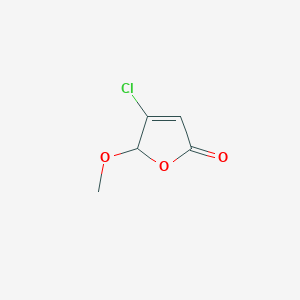![molecular formula C6H4N2O2 B3355535 Furo[2,3-d]pyrimidin-2(3h)-one CAS No. 62785-91-5](/img/structure/B3355535.png)
Furo[2,3-d]pyrimidin-2(3h)-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for furo[2,3-d]pyrimidin-2(3H)-one involves the cyclization of 4-(phenacyloxy)pyrimidine-5-carbonitriles. This reaction is typically carried out in the presence of potassium carbonate and a catalytic amount of potassium iodide in anhydrous acetonitrile medium . Another method involves the condensation of 2-amino-3-ethylcarboxylate-4,5-diphenylfuran with monosubstituted thioureas on alumina support under microwave irradiation, yielding the product in excellent yields within a short reaction time .
Industrial Production Methods
Industrial production methods for this compound often leverage microwave-assisted organic synthesis techniques due to their efficiency and practicality. These methods offer advantages such as better selectivity, remarkable reaction rate enhancement, and improved yields .
Chemical Reactions Analysis
Types of Reactions
Furo[2,3-d]pyrimidin-2(3H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the furo[2,3-d]pyrimidine core.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing different substituents onto the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include potassium carbonate, potassium iodide, and various organic solvents such as acetonitrile. Microwave irradiation is often employed to enhance reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the cyclization of 4-(phenacyloxy)pyrimidine-5-carbonitriles yields 5-amino-6-(4’-R-benzoyl)-2-methylsulfanylfuro[2,3-d]pyrimidines .
Scientific Research Applications
Furo[2,3-d]pyrimidin-2(3H)-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: This compound has shown potential as an antifungal and antibacterial agent.
Mechanism of Action
The mechanism of action of furo[2,3-d]pyrimidin-2(3H)-one involves its interaction with specific molecular targets and pathways. For instance, some derivatives act as antifolates, inhibiting enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis . This inhibition leads to the disruption of cellular processes in target organisms, making it effective against certain pathogens.
Comparison with Similar Compounds
Furo[2,3-d]pyrimidin-2(3H)-one can be compared with other similar compounds such as:
Benzo[4,5]furo[3,2-d]pyrimidine: This compound is used as an electron-transport-type host in OLEDs.
Furo[2,3-d]pyrimidin-4(1H)-ones: These derivatives have shown antifungal and antibacterial activities.
Properties
IUPAC Name |
1H-furo[2,3-d]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2/c9-6-7-3-4-1-2-10-5(4)8-6/h1-3H,(H,7,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRZCXAVMTUTDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C1C=NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00570177 | |
| Record name | Furo[2,3-d]pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00570177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62785-91-5 | |
| Record name | Furo[2,3-d]pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00570177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















